2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Acetohydrazide Moiety: The acetohydrazide group can be synthesized by reacting acetic anhydride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with the nitrophenyl group under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring or hydrazide moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary based on the biological system and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(2-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
The unique combination of the pyrrole ring, nitrophenyl group, and acetohydrazide moiety in “2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide” provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N4O3/c1-11(12-5-3-6-14(9-12)19(21)22)16-17-15(20)10-13-7-4-8-18(13)2/h3-9H,10H2,1-2H3,(H,17,20)/b16-11- |
InChI Key |
XQONUYONOFYBQO-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC=CN1C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.